molecular formula C9H13NO B6153660 2-oxaspiro[3.5]nonane-7-carbonitrile CAS No. 2111788-73-7

2-oxaspiro[3.5]nonane-7-carbonitrile

Cat. No.: B6153660
CAS No.: 2111788-73-7
M. Wt: 151.2
InChI Key:
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Description

2-oxaspiro[3.5]nonane-7-carbonitrile is a heterocyclic organic compound characterized by a spirocyclic structure. It is also known as 7-cyano-2-oxaspiro[3.5]nonane. This compound belongs to the class of spiroheterocycles, which have garnered significant attention due to their unique structures and diverse biological activities.

Chemical Reactions Analysis

2-oxaspiro[3.5]nonane-7-carbonitrile can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-oxaspiro[3.5]nonane-7-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural properties.

    Biology: The compound’s spirocyclic structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research into spirocyclic compounds often explores their potential as pharmaceutical agents due to their diverse biological activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-oxaspiro[3.5]nonane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-oxaspiro[3.5]nonane-7-carbonitrile can be compared with other spirocyclic compounds, such as:

    2-oxa-7-azaspiro[3.5]nonane: This compound has a similar spirocyclic structure but includes a nitrogen atom in the ring system.

    2-oxaspiro[4.5]decane: This compound has a larger spirocyclic ring system, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific ring size and the presence of the nitrile group, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

2111788-73-7

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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